molecular formula C8H8O6S2 B14447052 6-Phenyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone CAS No. 77383-20-1

6-Phenyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone

Katalognummer: B14447052
CAS-Nummer: 77383-20-1
Molekulargewicht: 264.3 g/mol
InChI-Schlüssel: HMASRDNZXSFFPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Phenyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone is an organic compound characterized by its unique structure, which includes a phenyl group attached to a dioxadithiane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone typically involves the reaction of phenyl-substituted precursors with sulfur-containing reagents under controlled conditions. One common method involves the use of phenylthiol and carbonyl compounds in the presence of oxidizing agents to form the desired dioxadithiane ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

6-Phenyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dioxadithiane ring to simpler sulfur-containing compounds.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the dioxadithiane ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, simpler sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Phenyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-Phenyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function. This interaction is mediated by the reactive sulfur atoms in the dioxadithiane ring, which can undergo redox reactions and form stable adducts with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,5,6,6-Tetramethyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone: A similar compound with methyl groups instead of a phenyl group.

    Formaldehyde, polymer with 6-phenyl-1,3,5-triazine-2,4-diamine and 1,3,5-triazine-2,4,6-triamine: Another compound with a phenyl group and sulfur-containing ring structure.

Uniqueness

6-Phenyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone is unique due to its specific combination of a phenyl group and a dioxadithiane ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

77383-20-1

Molekularformel

C8H8O6S2

Molekulargewicht

264.3 g/mol

IUPAC-Name

6-phenyl-1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide

InChI

InChI=1S/C8H8O6S2/c9-15(10)6-8(13-16(11,12)14-15)7-4-2-1-3-5-7/h1-5,8H,6H2

InChI-Schlüssel

HMASRDNZXSFFPM-UHFFFAOYSA-N

Kanonische SMILES

C1C(OS(=O)(=O)OS1(=O)=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.